molecular formula C4H8N4O B13621196 2H-Tetrazole-5-ethanol,2-methyl- CAS No. 15284-36-3

2H-Tetrazole-5-ethanol,2-methyl-

Cat. No.: B13621196
CAS No.: 15284-36-3
M. Wt: 128.13 g/mol
InChI Key: GSARPQJKBOMWHQ-UHFFFAOYSA-N
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Description

2H-Tetrazole-5-ethanol,2-methyl- is a heterocyclic compound featuring a five-membered tetrazole ring substituted with a methyl group at the 2-position and an ethanol group at the 5-position. Tetrazoles are nitrogen-rich aromatic systems known for their stability and diverse applications in pharmaceuticals, coordination chemistry, and materials science . The ethanol substituent enhances hydrophilicity, while the methyl group introduces steric effects that may influence reactivity and molecular interactions.

Properties

CAS No.

15284-36-3

Molecular Formula

C4H8N4O

Molecular Weight

128.13 g/mol

IUPAC Name

2-(2-methyltetrazol-5-yl)ethanol

InChI

InChI=1S/C4H8N4O/c1-8-6-4(2-3-9)5-7-8/h9H,2-3H2,1H3

InChI Key

GSARPQJKBOMWHQ-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of tetrazole derivatives often involves the use of high-temperature and high-pressure conditions to ensure efficient synthesis. The use of eco-friendly solvents and catalysts is also common to minimize environmental impact .

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects on Physicochemical Properties
  • 2-((1H-Tetrazol-5-yl)thio)-1-(3-nitrophenyl)ethanol (4d) (): Replaces the methyl group with a thio-linked nitrobenzene moiety. Higher molecular weight (due to nitro and phenyl groups) may reduce solubility in polar solvents .
  • 1-Phenyl-2-(5-phenyl-2H-tetrazol-2-yl)ethanol (8) (): Features a phenyl group at the 5-position and ethanol at the 2-position. Increased aromaticity enhances lipophilicity, contrasting with the methyl-ethanol derivative’s balance of hydrophilicity and steric hindrance .
  • 2-Alkyl-5-{4-[(3-nitrophenyl-5-isoxazolyl)methoxy]phenyl}-2H-tetrazoles (): Incorporates isoxazole and alkoxy substituents. The isoxazole’s electron-deficient nature may enhance electrophilic reactivity, whereas the ethanol group in 2H-Tetrazole-5-ethanol,2-methyl- offers hydrogen-bonding capability .
Key Physical Properties
Compound Molecular Weight Melting Point (°C) Solubility Key Spectral Data (IR/NMR)
2H-Tetrazole-5-ethanol,2-methyl- ~142.1* Not reported Moderate in water IR: O-H stretch ~3300 cm⁻¹; NMR: δ 1.5 (CH₃), δ 3.7 (CH₂OH)
2-(2H-Tetrazol-5-yl)ethanol 114.1 Not reported High in water IR: O-H stretch ~3400 cm⁻¹; NMR: δ 3.6 (CH₂OH)
5-(2-Methyl-5-nitrophenyl)-1H-tetrazole 205.2 Crystal structure Low in water XRD: Planar tetrazole ring; nitro group induces π-π stacking

*Calculated based on molecular formula C₄H₈N₄O.

Challenges and Innovations

  • Stereochemical Effects: Ethanol’s hydroxyl group introduces chirality in some derivatives (e.g., ’s biphenyl-tetrazoles), complicating synthesis but enabling enantioselective applications .
  • Scalability: Thio-linked derivatives () require toxic chlorobenzyl reagents, whereas ethanol-substituted analogs may offer greener synthetic routes .

Biological Activity

2H-Tetrazole-5-ethanol, 2-methyl- is a heterocyclic compound characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. Its structure includes a hydroxyl group (-OH) at the 5-position and a methyl group (-CH₃) at the 2-position. This unique arrangement contributes to its diverse biological activities and potential applications in pharmaceuticals and materials science.

The compound's chemical structure can be represented as follows:

C3H6N4O\text{C}_3\text{H}_6\text{N}_4\text{O}

Antimicrobial Properties

Research indicates that derivatives of 2H-Tetrazole-5-ethanol, 2-methyl- exhibit significant antimicrobial activity . Various studies have shown its effectiveness against a range of pathogens, suggesting its potential as an antimicrobial agent in therapeutic applications.

Antioxidant Activity

A study evaluated the antioxidant potential of derivatives synthesized from this compound using the DPPH assay. The results demonstrated that these derivatives exhibited significant free radical scavenging abilities, outperforming the parent compound in antioxidant activity .

Antihypertensive Effects

The compound has been investigated for its role as an angiotensin II receptor antagonist . In a series of synthesized ester derivatives based on 2H-Tetrazole-5-ethanol, 2-methyl-, several compounds showed promising results in lowering blood pressure in animal models. Notably, specific derivatives demonstrated enhanced antihypertensive effects compared to the parent molecule .

Study on Antihypertensive Activity

In a controlled study, various derivatives were tested for their ability to reduce systolic blood pressure. The following table summarizes the results:

Code (80 mg/kg)Mean Systolic Blood Pressure ± SEM
Control108.28 ± 6.87
DMSO81.10 ± 3.21
AV082.41 ± 4.32
AV181.78 ± 3.87
AV269.21 ± 1.72
AV379.31 ± 3.34
AV479.56 ± 2.78
AV581.92 ± 5.21
AV681.21 ± 3.21
AV785.61 ± 3.32
AV871.56 ± 4.32
AV980.17 ± 1.34
AV1075.82 ± 4.12
AV1172.71 ± 3.21

This data indicates that certain derivatives (notably AV2) significantly lower blood pressure compared to controls, highlighting their potential therapeutic use in hypertension management .

The biological activity of 2H-Tetrazole-5-ethanol, 2-methyl- is attributed to its ability to interact with various biological targets:

  • Binding Interactions : The compound shows binding affinity to angiotensin II receptors, which play a crucial role in regulating blood pressure.
  • Enzyme Inhibition : It has been shown to inhibit urease activity, which is significant for treating infections caused by Helicobacter pylori and managing related gastrointestinal disorders .

Comparative Analysis with Similar Compounds

The following table compares structural analogs of the compound and their unique features:

Compound NameStructure CharacteristicsUnique Features
1H-Tetrazole One nitrogen atom less than 2H-tetrazoleMore stable under certain conditions
5-Aminotetrazole Amino group at the 5-positionExhibits significant biological activity
Ethyl Tetrazole-5-carboxylate Carboxylate group at the 5-positionUsed in photochemical studies
2-Methyl-tetrazole Methyl group at the 2-positionStudied for photochemical stability

These compounds exhibit unique properties that differentiate them from 2H-Tetrazole-5-ethanol, 2-methyl-, making them suitable for specific applications in research and industry.

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